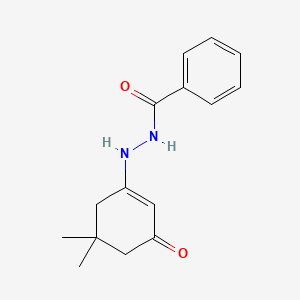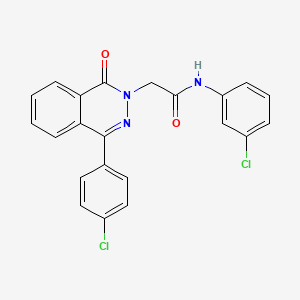
methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” is a chemical entity with specific properties and applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which can improve the solubility and stability of the compound
Analytical Techniques: Various analytical techniques are employed to ensure the proper formation of the inclusion complexes and to verify the purity of the compound.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include:
Batch Reactors: Utilized for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions: Compound “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Compound “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in industrial processes for the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of compound “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Enzyme Inhibition: It may inhibit certain enzymes, altering metabolic pathways and cellular functions.
Signal Transduction: The compound can modulate signal transduction pathways, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Compound A: Shares structural similarities with “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” but differs in its functional groups and reactivity.
Compound B: Another related compound with similar applications but distinct chemical properties.
Compound C: Exhibits comparable biological activity but varies in its mechanism of action.
Uniqueness: Compound “this compound” is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form stable inclusion complexes with cyclodextrins sets it apart from other similar compounds, enhancing its solubility and stability in various applications .
Propiedades
IUPAC Name |
methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-10-3(8)2-5-4(9)7-6-2/h1H3,(H2,5,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKBXZPKSLZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=O)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NC(=O)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B7783335.png)
![1,3-dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B7783343.png)
![2-[(E)-{2-[(4-benzylpiperazin-1-ium-1-yl)acetyl]hydrazinylidene}methyl]-6-(prop-2-en-1-yl)phenolate](/img/structure/B7783350.png)

![3-amino-2-benzoyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B7783359.png)


![[(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea](/img/structure/B7783373.png)
![methyl 1-{[3-(pentafluorophenoxy)phenyl]carbamoyl}-D-prolinate](/img/structure/B7783382.png)
![8-(3-hydroxypropyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7783384.png)
![2-[[(5-chloropyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7783387.png)
![{7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B7783394.png)

